Dihydrojasmone lactone Dihydrojasmone lactone 5-Hexyldihydro-5-methyl-2(3H)-furanone, also known as 4-hydroxy-4-methyldecanoic acid lactone or 4-methyl-4-decanolide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 5-Hexyldihydro-5-methyl-2(3H)-furanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-hexyldihydro-5-methyl-2(3H)-furanone is primarily located in the membrane (predicted from logP). 5-Hexyldihydro-5-methyl-2(3H)-furanone has a coconut, fresh, and jasmin taste.
Brand Name: Vulcanchem
CAS No.: 7011-83-8
VCID: VC0526117
InChI: InChI=1S/C11H20O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h3-9H2,1-2H3
SMILES: CCCCCCC1(CCC(=O)O1)C
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

Dihydrojasmone lactone

CAS No.: 7011-83-8

Cat. No.: VC0526117

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dihydrojasmone lactone - 7011-83-8

Specification

CAS No. 7011-83-8
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name 5-hexyl-5-methyloxolan-2-one
Standard InChI InChI=1S/C11H20O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h3-9H2,1-2H3
Standard InChI Key ALWUKGXLBSQSMA-UHFFFAOYSA-N
SMILES CCCCCCC1(CCC(=O)O1)C
Canonical SMILES CCCCCCC1(CCC(=O)O1)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

Dihydrojasmone lactone, systematically named 5-hexyldihydro-5-methyl-2(3H)-furanone, belongs to the class of γ-lactones. Its bicyclic structure features a fused oxolane and cyclohexane ring, contributing to its stability and reactivity . The compound’s IUPAC name, 5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one, reflects its epoxy-substituted lactone configuration, which enhances its solubility in organic solvents like ethanol .

Key Physical Properties

PropertyValue(s)Source
Boiling Point135–160°C (at 0.5–18 mmHg)
Density0.939–0.95 g/cm³
Refractive Index1.444–1.453 (at 20°C)
Vapor Pressure48 Pa (20°C) / 1.14 mmHg (25°C)
Flash Point110–230°F (TCC method)
Water Solubility419 mg/L (20°C)
LogP2.8–2.93 (35°C)

These properties underscore its volatility and hydrophobicity, making it suitable for applications requiring controlled release, such as perfumery .

Synthesis and Production Methods

Chemical Synthesis Pathways

  • Cyclization of 4-Methyl-4-Hydroxydecanoic Acid
    The most direct route involves acid-catalyzed intramolecular esterification of 4-methyl-4-hydroxydecanoic acid, yielding dihydrojasmone lactone with >95% purity . This method is favored industrially due to its scalability and minimal byproduct formation.

  • Baeyer-Villiger Oxidation of Dihydrojasmone
    Treatment of dihydrojasmone with meta-chloroperbenzoic acid (m-CPBA) introduces an oxygen atom, forming δ-lactones. This reaction produces two isomers:

    • 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one (23% yield)

    • 5-Methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one (5% yield) .

    The low yields are attributed to competing epoxidation and over-oxidation side reactions, necessitating precise stoichiometric control .

Biocatalytic Enantioselective Synthesis

Fungal strains such as Fusarium culmorum AM10 and Didymosphaeria igniaria KCh6670 enable stereoselective modifications:

  • Hydration of Double Bonds: F. culmorum converts δ-lactones to hydroxylactones with 20–99% enantiomeric excess (ee) .

  • Carbonyl Reduction: D. igniaria reduces epoxy-lactones to chiral alcohols (99% ee), enhancing their biological specificity .

These methods align with green chemistry principles, reducing reliance on harsh reagents and improving optical purity for pharmaceutical applications .

Physicochemical and Organoleptic Properties

Sensory Characteristics

Dihydrojasmone lactone exhibits a dual olfactory profile:

  • Primary Notes: Fresh, waxy, coconut-like, and jasmine floral tones at 100% concentration .

  • Secondary Nuances: Creamy, spicy, and fermented dairy undertones at 10 ppm .

Its taste threshold of 10 ppm in aqueous solutions makes it a potent flavor enhancer in dairy and confectionery products .

Stability and Reactivity

The compound’s epoxy moiety confers moderate stability, with decomposition observed above 200°C, releasing acrid smoke and irritants . Its insolubility in water (419 mg/L) and solubility in ethanol (>1,000 mg/L) facilitate formulation in hydrophobic matrices .

Biological Activity and Applications

Antifeedant and Plant Signaling Roles

In agricultural settings, dihydrojasmone lactone derivatives act as antifeedants against herbivores:

  • Larval Deterrence: Reduces feeding by Spodoptera exigua larvae by 40–60% in choice tests .

  • Jasmonate Signaling: Mimics plant stress hormones, triggering defense gene expression against pathogens .

Industrial Applications

SectorUse CaseMechanism
FragrancePerfumes, detergents, cosmeticsOdor substantivity (192 hours)
Food AdditivesFlavor enhancer (FEMA 3786)Lactonic sweetness modulation
AgrochemicalsCrop protection formulationsAntifeedant activity

The U.S. FDA classifies it under "Substances Added to Food" (EAFUS), permitting its use at concentrations ≤50 ppm .

ManufacturerPurityPrice (USD)Supply Capacity
Hebei Yanxi Chemical99%$1.00/kg20 tons/year
Hebei Chuanghai Biotech99%$0.00/kg*500,000 kg/year
Baoji Guokang Healthchem99%$135.00/g100 kg/year

*Price indicative of bulk procurement agreements .

Regulatory filings in the EU (REACH) and U.S. (EPA) mandate stringent handling protocols due to its skin irritation potential .

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